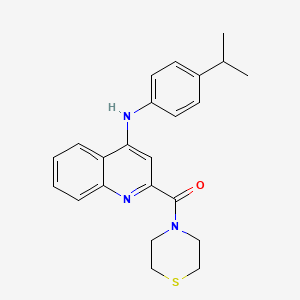

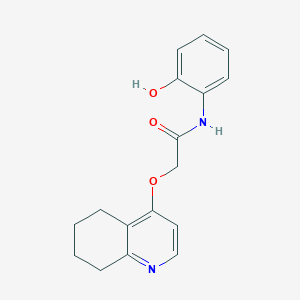

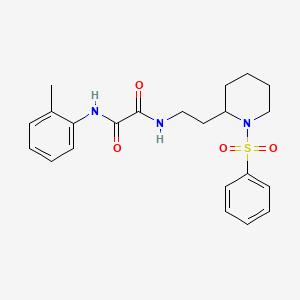

(4-((4-Isopropylphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone

カタログ番号:

B2457395

CAS番号:

1226453-23-1

分子量:

391.53

InChIキー:

PQRDNFZCBQMUTO-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of quinolin-2-ones, which is a part of the compound, can be achieved by direct carbonylation of o-alkenylanilines . This method is practical, efficient, and applicable to the isotopic labeling of carbonyl carbon, which is beneficial for subsequent drug discovery and production .科学的研究の応用

Antiproliferative Activities in Cancer Research :

- Quinoline derivatives, including those structurally similar to the specified compound, have been studied for their antiproliferative activities against various cancer cell lines, such as lung and breast cancers. For instance, certain 3-phenylquinolinylchalcone derivatives showed potential as lead compounds for further development due to their significant antiproliferative activities (Tseng et al., 2013).

- In another study, novel 4-aminoquinoline derivatives demonstrated higher antiproliferative activity against the MCF-7 breast cancer cell line compared to the reference drug doxorubicin, indicating their potential as anticancer agents (Ghorab et al., 2014).

Inhibitors of Tubulin Polymerization in Cancer Therapy :

- Some quinoline derivatives have shown remarkable activity in inhibiting tubulin polymerization, a critical process in cell division. This action leads to cell cycle arrest and apoptosis, making these compounds potential candidates for cancer therapy (Srikanth et al., 2016).

Applications in Organic Light-Emitting Diodes (OLEDs) :

- Certain quinoline-based compounds have been used in the development of organic light-emitting diodes. For instance, phosphorescent Ir(III) complexes based on aryl(6-arylpyridin-3-yl)methanone ligands were synthesized and characterized for their photophysical and electroluminescent properties (Kang et al., 2011).

Fluorescence Sensing and Labeling Applications :

- Some quinoline derivatives have been explored for their fluorescence sensing capabilities. For example, a study on 6-Methoxy-4-quinolone highlighted its potential as a novel fluorophore for biomedical analysis due to its strong fluorescence and stability in a wide pH range (Hirano et al., 2004).

特性

IUPAC Name |

[4-(4-propan-2-ylanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3OS/c1-16(2)17-7-9-18(10-8-17)24-21-15-22(23(27)26-11-13-28-14-12-26)25-20-6-4-3-5-19(20)21/h3-10,15-16H,11-14H2,1-2H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQRDNFZCBQMUTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCSCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

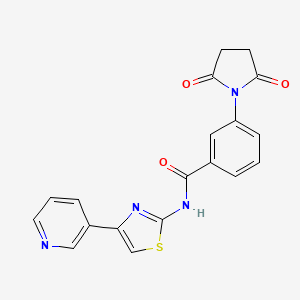

3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol...

Cat. No.: B2457313

CAS No.: 361479-60-9

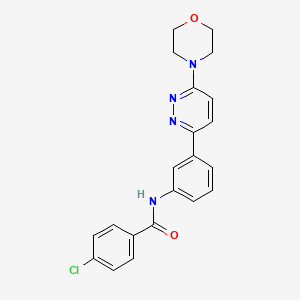

4-fluoro-N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl...

Cat. No.: B2457314

CAS No.: 477869-29-7

Ethyl 3-[3-(difluoromethyl)-5-methylpyrazol-1-yl]-4,4,4...

Cat. No.: B2457315

CAS No.: 2054953-70-5

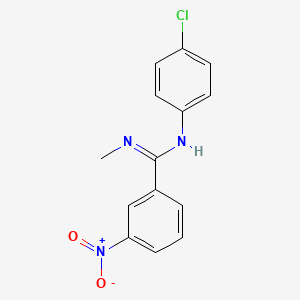

4-chloro-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-diox...

Cat. No.: B2457316

CAS No.: 866131-06-8

![4-fluoro-N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)aniline](/img/structure/B2457314.png)

![Ethyl 3-[3-(difluoromethyl)-5-methylpyrazol-1-yl]-4,4,4-trifluorobutanoate](/img/structure/B2457315.png)

![4-chloro-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2457316.png)

![(3aS,4R,6aR)-6-[(benzyloxy)methyl]-5-fluoro-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B2457319.png)

![(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2457326.png)

![2-(4-Methylpiperazin-1-yl)-4-(methylsulfonyl)benzo[d]thiazole hydrochloride](/img/structure/B2457335.png)